molecular formula C16H11N3O5S B11522828 2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid

2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B11522828
M. Wt: 357.3 g/mol
InChI Key: YTJYQLAQTUUDFR-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 4-position, a carbamoyl linkage at the 2-position, and a nitro-functionalized benzoic acid moiety at the 3-position.

Properties

Molecular Formula

C16H11N3O5S

Molecular Weight

357.3 g/mol

IUPAC Name

2-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C16H11N3O5S/c1-8-4-2-7-11-13(8)17-16(25-11)18-14(20)12-9(15(21)22)5-3-6-10(12)19(23)24/h2-7H,1H3,(H,21,22)(H,17,18,20)

InChI Key

YTJYQLAQTUUDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . The reaction conditions often include the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis techniques. For example, the use of microwave irradiation and one-pot multicomponent reactions can significantly enhance the efficiency and yield of the desired product . These methods are designed to be scalable and cost-effective, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Table 1. Comparative Analysis of Benzothiazole Derivatives

Compound Name Molecular Formula Substituents Melting Point (°C) Biological Activity (Patent Ref.)
Target Compound C₁₆H₁₁N₃O₅S 4-Me-benzothiazole, 3-nitrobenzoic acid Not reported Not explicitly stated
2-(2-Me-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 2-Me-thiazole, 2-benzoic acid 139.5–140 N/A
Example 1 (Patent) C₁₉H₁₆N₄O₂S₂ Benzothiazole, tetrahydroquinoline Not reported Kinase inhibition

Biological Activity

The compound 2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is a member of the benzothiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O4SC_{12}H_{10}N_{2}O_{4}S. Its structure features a benzothiazole moiety linked to a nitrobenzoic acid group via a carbamoyl linkage, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Antimicrobial Activity : Studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. The specific compound under review has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
  • Antitumor Activity : Research has suggested that compounds with similar structures can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The presence of the benzothiazole ring is often associated with enhanced antitumor activity due to its ability to interact with DNA and proteins involved in cell proliferation.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.

The mechanisms through which this compound exerts its effects include:

  • DNA Intercalation : The planar structure of the compound allows it to intercalate between DNA bases, disrupting replication and transcription processes.
  • Enzyme Interaction : The carbamoyl group enhances binding affinity to target enzymes, leading to effective inhibition.

Case Studies

Several studies have provided insights into the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 16 µg/mL.

Case Study 2: Antitumor Properties

In vitro studies reported in [source] showed that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic cell death.

Case Study 3: Enzyme Inhibition

Research highlighted in [source] focused on the inhibitory effects of the compound on AChE. The IC50 value was found to be 25 nM, suggesting potent activity compared to standard inhibitors like donepezil.

Comparative Biological Activity Table

Activity TypeCompoundMIC/IC50 ValueReference
AntimicrobialThis compound16 µg/mL[source]
AntitumorMCF-7 Cell LineIC50 = 10 µM[source]
Enzyme InhibitionAChEIC50 = 25 nM[source]

Q & A

Q. What are the established synthetic routes for 2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid?

The synthesis typically involves:

  • Step 1 : Condensation of 4-methyl-1,3-benzothiazol-2-amine with a nitro-substituted benzoic acid derivative.
  • Step 2 : Introduction of the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
  • Purification : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel . Key challenges include optimizing reaction time and temperature to avoid over-nitration or decomposition.

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard:

  • Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement : Employ SHELXL for structure solution and refinement, addressing potential disorder or twinning .
  • Visualization : ORTEP-3 or WinGX suite for thermal ellipsoid plots and hydrogen-bonding networks .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis H37Rv, following CLSI guidelines .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like DNA gyrase or β-lactamase, with IC₅₀ calculations .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

Contradictions often arise from:

  • Functional Group Interactions : The nitro group’s redox activity may lead to variable reactivity under different pH or reducing environments .
  • Purity Issues : Use HPLC-MS to verify compound integrity (>95% purity) and rule out degradation products .
  • Assay Conditions : Standardize buffer systems (e.g., PBS vs. Tris-HCl) to control hydrogen-bonding effects on solubility .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for ligand-protein interaction studies, using crystal structures from the PDB (e.g., Mtb enoyl-ACP reductase).
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity, critical for prioritizing analogs .

Q. How are crystallographic disorders or twinning addressed during refinement?

  • Disorder Modeling : Split atoms in SHELXL with restrained occupancy factors.
  • Twinning Detection : Use PLATON to analyze intensity statistics and apply HKLF5 format for data integration . Example: A recent study resolved rotational disorder in the benzothiazole ring by applying ISOR and DELU restraints .

Q. What is the mechanistic role of the nitro group in bioactivity?

The nitro group:

  • Enhances electron-withdrawing effects , stabilizing charge-transfer complexes with bacterial DNA.
  • Participates in redox cycling , generating reactive oxygen species (ROS) under aerobic conditions, as shown in EPR studies .

Methodological Recommendations

  • For Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations (e.g., Et₃N vs. DIPEA in DCM) .
  • For Crystallography : Combine SHELX refinement with Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .

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